![molecular formula C13H11ClF3N3O B2575416 2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide CAS No. 2411288-26-9](/img/structure/B2575416.png)
2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPP and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPP is not fully understood, but it is believed to act on the cannabinoid receptors in the brain. CPP has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. It has also been shown to have a moderate affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain. CPP has also been shown to have antitumor effects, which make it a potential candidate for the treatment of cancer. Additionally, CPP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPP in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a potential candidate for the study of pain, appetite, and mood regulation. Additionally, CPP has been shown to have a variety of biological activities, which make it a versatile compound for scientific research. However, one of the limitations of using CPP in lab experiments is that it has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are many potential future directions for the study of CPP. One potential direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use in the treatment of cancer. Additionally, the study of the mechanism of action of CPP could lead to the development of new drugs that target the cannabinoid receptors in the brain.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-[5-(trifluoromethyl)pyrazol-1-yl]aniline with 2-chloropropanoyl chloride. This reaction results in the formation of CPP, which can then be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. CPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[3-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-8(14)12(21)19-9-3-2-4-10(7-9)20-11(5-6-18-20)13(15,16)17/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFYOEKSZRWODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N2C(=CC=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

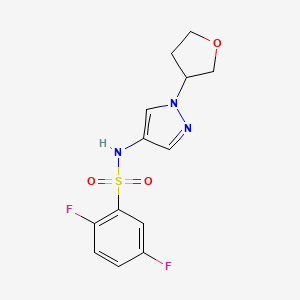

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)
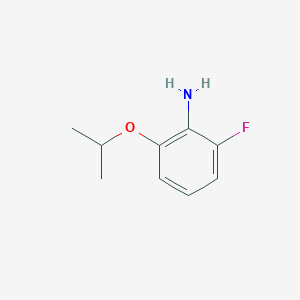
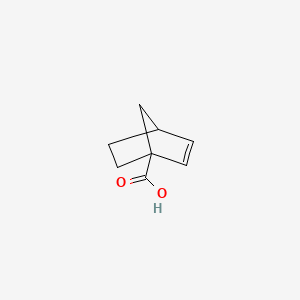
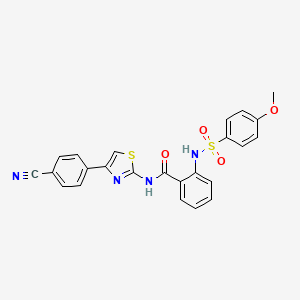
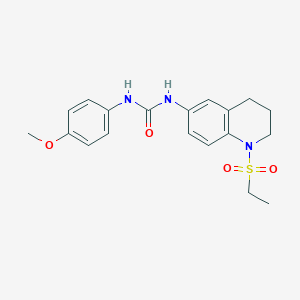
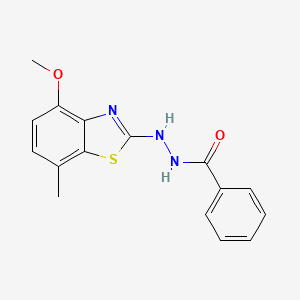
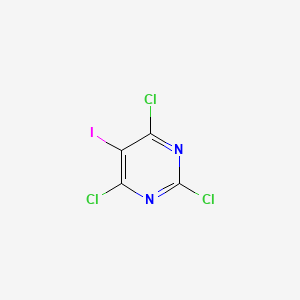
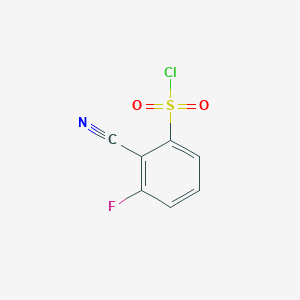
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)

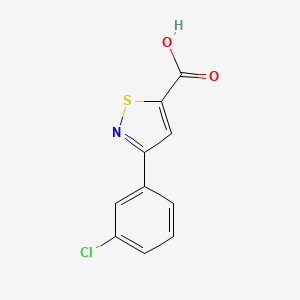
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)